3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile
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Overview
Description
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two decyloxy groups attached to a phenyl ring, an ethoxymethyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with decyloxy substituents can be synthesized through a Friedel-Crafts alkylation reaction, where decyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an etherification reaction, where the phenyl ring reacts with ethyl bromide in the presence of a base such as sodium hydride.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction, where the intermediate product reacts with malononitrile in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the ethoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, gene expression, or metabolic processes, resulting in biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile: A structurally similar compound with one decyloxy group.
3-[3,4-Dimethoxyphenyl]-2-(ethoxymethyl)prop-2-enenitrile: A compound with methoxy groups instead of decyloxy groups.
Uniqueness
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile stands out due to its unique combination of decyloxy and ethoxymethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
650606-25-0 |
---|---|
Molecular Formula |
C32H53NO3 |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
3-(3,4-didecoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C32H53NO3/c1-4-7-9-11-13-15-17-19-23-35-31-22-21-29(25-30(27-33)28-34-6-3)26-32(31)36-24-20-18-16-14-12-10-8-5-2/h21-22,25-26H,4-20,23-24,28H2,1-3H3 |
InChI Key |
KYRKVJNQKHYPFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C=C(COCC)C#N)OCCCCCCCCCC |
Origin of Product |
United States |
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